molecular formula C13H19NO B13187872 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole

Cat. No.: B13187872
M. Wt: 205.30 g/mol
InChI Key: BHIZHULEJNOKOF-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole ( 1388051-15-7) is a synthetically produced indoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C13H19NO and a molecular weight of 205.30, this compound features a core 2,3-dihydro-1H-indole (indoline) structure, which is a saturated analogue of the privileged indole scaffold . The indole and indoline frameworks are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and natural products, and their ability to bind with high affinity to multiple receptors . This makes 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole a valuable building block for the design and synthesis of novel compounds for pharmacological screening. The core indole scaffold is investigated for a remarkably broad spectrum of therapeutic applications, including as potential anticancer , antiviral , anti-inflammatory , and antitubercular agents . Researchers utilize this and related dihydroindole compounds to develop novel ligands for various biological targets. For instance, structural analogs are explored as potential ligands for melatonin receptors by modifying substituents at the 3 and 5 positions of the indoline ring . The 5-methoxy and 3,3-diethyl substitutions on the indoline core provide specific steric and electronic properties that are crucial for modulating the compound's affinity and selectivity towards specific enzymatic or receptor targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3,3-diethyl-5-methoxy-1,2-dihydroindole

InChI

InChI=1S/C13H19NO/c1-4-13(5-2)9-14-12-7-6-10(15-3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3

InChI Key

BHIZHULEJNOKOF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)OC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, specific starting materials and reaction conditions would be tailored to introduce the diethyl and methoxy groups at the appropriate positions.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, influencing pathways related to its biological activities. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features

Substituent Position and Electronic Effects
  • 5-Methoxy group: Electron-donating, stabilizing the indole ring and influencing binding interactions.
  • Analog 1 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74)

    • 7-Fluoro substituent : Electron-withdrawing, altering electronic density and reactivity compared to methoxy .
    • Imidazole linkage : Introduces hydrogen-bonding capability absent in the target compound.
  • Analog 2 : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

    • Nitrovinyl group : Strong electron-withdrawing effect, reducing aromaticity and increasing electrophilicity at the vinyl position .
  • Analog 3 : 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I)

    • Sulfonyl and nitrobenzoyl groups : Polar functional groups enhance solubility but reduce lipophilicity .
Molecular Conformation
  • The diethyl groups in the target compound likely enforce a similar steric conformation, though experimental data are lacking.

Physicochemical Properties

Property 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole 2,3-Dihydroindole (Indoline) 5-Methoxy-3-methyl-1H-indole
Molecular Weight ~245 (estimated) 119.17 161.21
Boiling Point (°C) Not reported 220–221 Not reported
Solubility Likely low (lipophilic diethyl groups) 5 g/L in water Insoluble in water
Lipophilicity (LogP) High (predicted) 1.8 (calculated) 2.3 (experimental)
  • Insights: The diethyl groups significantly increase lipophilicity compared to unsubstituted indoline () or methoxy/methyl analogs (). Methoxy substituents generally improve solubility in polar solvents (e.g., ethanol, DCM), but steric bulk may counteract this effect .

Biological Activity

3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C13H17N
Molecular Weight : 201.29 g/mol
IUPAC Name : 3,3-diethyl-5-methoxy-2,3-dihydro-1H-indole
CAS Number : [Not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For example, compounds structurally related to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole have demonstrated significant inhibitory effects against various bacterial strains:

Pathogen Zone of Inhibition (mm) Reference Compound (e.g., Ampicillin)
Pseudomonas aeruginosa180
Klebsiella pneumoniae120
Candida albicans2921 (Fluconazole)

These results suggest that similar compounds may exhibit potent antimicrobial effects.

Anticancer Activity

Indole derivatives have shown promise in cancer research. For instance, studies indicate that certain indoles can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The following table summarizes findings related to the anticancer activity of indole derivatives:

Cell Line IC50 (µM) Mechanism of Action
HL605.1Apoptosis induction
A54910.0Cell cycle arrest
MCF-722.0Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the antimicrobial efficacy of various indole derivatives against clinical isolates. The results indicated that compounds similar to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
  • Anticancer Screening :
    Another research effort focused on the anticancer properties of indole derivatives showed that compounds with structural similarities to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole effectively inhibited tumor growth in vitro and in vivo models. The study reported IC50 values ranging from 5 to 22 µM across different cancer cell lines .

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